molecular formula C3H7ClN2O B2808509 (S)-3-Aminoazetidin-2-one hydrochloride CAS No. 2044711-48-8

(S)-3-Aminoazetidin-2-one hydrochloride

Cat. No.: B2808509
CAS No.: 2044711-48-8
M. Wt: 122.55
InChI Key: MMQKOEIHXUWTTQ-DKWTVANSSA-N
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Description

(S)-3-Aminoazetidin-2-one hydrochloride is a chiral azetidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a strained, four-membered β-lactam (2-azetidinone) ring system, which serves as a versatile scaffold for the synthesis of biologically active molecules . The scaffold is a known precursor to various inhibitors, and the (S)-3-aminoazetidin-2-one structure is a key intermediate for developing potent and selective N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase that regulates palmitoylethanolamide (PEA) levels, and inhibiting this enzyme represents a promising therapeutic strategy for the treatment of pain and inflammatory conditions . Compared to similar chemotypes like 3-aminooxetan-2-ones, the 3-aminoazetidin-2-one core offers improved chemical and plasma stability, making derivatives containing this structure more suitable for systemic administration in preclinical research . Beyond NAAA inhibition, the 1,4-diaryl-substituted azetidin-2-one scaffold is a well-established pharmacophore with a broad spectrum of documented biological activities. These include cholesterol absorption inhibition (e.g., Ezetimibe), antimicrobial, antiproliferative, and antitubulin properties . Specifically, trans-3,4-disubstituted azetidinone analogues of combretastatin A-4 have demonstrated potent anti-proliferative activity against cancer cell lines, such as the colon cancer SW48 cell line, by inhibiting tubulin polymerization . The strained azetidine ring is also found in natural products, where it often acts as a proline mimic, potentially disrupting protein function and serving as a defense metabolite in plants . As a chiral building block, this compound provides researchers with a versatile and stable precursor for constructing functionally diverse compound libraries aimed at multiple therapeutic targets.

Properties

IUPAC Name

(3S)-3-aminoazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-2-1-5-3(2)6;/h2H,1,4H2,(H,5,6);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKOEIHXUWTTQ-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Asymmetric Synthesis Strategies in Azetidinone Chemistry

Chiral Auxiliary-Mediated Asymmetric Synthesis of (S)-3-Aminoazetidin-2-one Derivatives

A widely employed and reliable strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into a reactant. This auxiliary group directs the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product. This approach has been extensively applied to the synthesis of β-lactams.

Evans chiral auxiliaries, particularly substituted 2-oxazolidinones, are powerful tools for asymmetric synthesis. wikipedia.orgrsc.orgwikipedia.orgsantiago-lab.com These auxiliaries can be acylated and the resulting N-acyl oxazolidinones serve as substrates in a variety of stereoselective transformations, including alkylations and aldol (B89426) condensations. wikipedia.orgrsc.orgsantiago-lab.com In the context of β-lactam synthesis, an Evans auxiliary can be attached to the ketene (B1206846) precursor. The bulky substituents on the oxazolidinone ring create a chiral environment that effectively shields one face of the derived enolate, directing the approach of the imine in the [2+2] cycloaddition (Staudinger reaction). wikipedia.orgorganicreactions.orgnih.gov

The process typically involves the formation of a Z-enolate, which is fixed in a specific conformation through chelation with a Lewis acid (e.g., boron or titanium). The steric hindrance provided by the auxiliary's substituent then dictates the facial selectivity of the subsequent reaction with the electrophile (imine). santiago-lab.com After the cycloaddition, the auxiliary can be cleaved under mild conditions, for instance, via hydrolysis or reduction, to release the chiral β-lactam product. wikipedia.orgsantiago-lab.com This methodology has been instrumental in setting the absolute stereochemistry of multiple stereocenters in complex natural product synthesis. wikipedia.org

Table 1: Examples of Evans Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Name Structure Typical Application Diastereoselectivity
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Image of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone structure Asymmetric Aldol Reactions High (syn-adducts)
(S)-4-Benzyl-2-oxazolidinone Image of (S)-4-Benzyl-2-oxazolidinone structure Asymmetric Alkylation >95:5 dr

This table presents common Evans auxiliaries and their general application in asymmetric synthesis, which is a foundational principle for their use in creating chiral β-lactam precursors.

Oppolzer's camphorsultam is another highly effective chiral auxiliary derived from naturally occurring (+)-camphor-10-sulfonic acid. researchgate.net Its rigid bicyclic structure provides a well-defined chiral environment, making it an excellent stereodirecting group in various asymmetric transformations, including cycloaddition reactions relevant to azetidinone synthesis. wikipedia.orgorganicreactions.org

In the synthesis of β-lactam precursors, N-enoyl camphorsultam derivatives can participate in diastereoselective [2+2] cycloadditions. The sultam moiety effectively blocks one face of the reacting system, forcing the incoming reactant to approach from the less hindered side. This high degree of facial discrimination leads to the formation of cycloadducts with excellent diastereoselectivity. researchgate.net The auxiliary can be subsequently removed under non-racemizing conditions to afford the enantiomerically pure product.

Beyond the widely used oxazolidinones and camphorsultam, researchers have explored a variety of other chiral directing groups to achieve asymmetric induction in β-lactam synthesis. These include:

Sugar-derived auxiliaries : Carbohydrates, such as D-xylose, provide a rich source of chirality. Auxiliaries based on sugar scaffolds have been used to control the stereochemistry in Staudinger reactions. nih.gov

Proline derivatives : The rigid cyclic structure of proline has been exploited to create chiral auxiliaries that can direct the stereochemical outcome of Staudinger reactions, leading to the formation of optically active spiro-β-lactams. nih.gov

Sulfur-based auxiliaries : Thiazolidinethiones and oxazolidinethiones have emerged as effective chiral auxiliaries, sometimes offering advantages over their oxazolidinone counterparts, such as easier removal after the key stereoselective step. scielo.org.mx

trans-2-Phenylcyclohexanol : This chiral alcohol has been used as an auxiliary in ene reactions to produce precursors for β-lactam synthesis with high diastereoselectivity. wikipedia.org

The choice of auxiliary is often dictated by the specific reaction, the desired stereochemical outcome, and the ease of removal without affecting the newly formed chiral centers. rsc.org

Asymmetric Induction by Chiral Imines in [2+2] Cycloadditions

An alternative to using a chiral auxiliary on the ketene component is to introduce chirality via the imine. In this substrate-controlled approach, the Staudinger reaction is performed between an achiral ketene and a chiral imine. organicreactions.org The stereocenter(s) on the imine direct the facial approach of the ketene, thereby controlling the stereochemistry of the two new chiral centers formed at C3 and C4 of the azetidinone ring. organicreactions.orgnih.gov

This strategy has been successfully implemented using imines derived from enantiomerically pure starting materials such as amino acids, amino alcohols, or carbohydrates. nih.govmdpi.com For example, imines derived from D-(+)-glucose have been shown to react with ketenes in [2+2] cycloadditions to yield cis-β-lactams with very high diastereoselectivity. nih.govresearchgate.net The predictable stereochemical outcome is dictated by the known absolute configuration of the sugar moiety. Similarly, chiral imines derived from α-amino acids have been reacted with phthalimidoacetyl chloride to produce dipeptidic β-lactams. mdpi.com

Table 2: Asymmetric Induction using Chiral Imines in Staudinger Reactions

Chiral Source for Imine Ketene Partner Major Diastereomer Reference
D-(+)-Glucose Acetoxyketene cis-(3S,4R) nih.govresearchgate.net
Chiral α-Amino Acids Phthalimidoacetyl chloride Varies with substrate mdpi.com

Enantioselective and Diastereoselective Synthesis of Azetidinone Scaffolds

While chiral auxiliaries and substrates provide excellent diastereocontrol, the development of catalytic enantioselective methods is a primary goal in modern organic synthesis. illinois.edu For the synthesis of azetidinone scaffolds, the focus has been on the catalytic asymmetric Staudinger reaction. organicreactions.orgacs.org In this approach, a chiral catalyst is used in substoichiometric amounts to generate the desired β-lactam enantiomer from achiral precursors.

Pioneering work in this area has utilized chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or alkaloids like benzoylquinine. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves the reaction of the chiral nucleophile with the ketene to form a reactive, chiral zwitterionic enolate intermediate. This intermediate then reacts with the imine in a highly stereocontrolled manner. The catalyst is regenerated in the final ring-closing step, completing the catalytic cycle. This methodology has been shown to couple a range of ketenes with various imines to provide β-lactams in high yields with excellent enantioselectivity. acs.orgnih.gov

Regarding diastereoselectivity, the Staudinger reaction generally favors the formation of the cis-3,4-disubstituted β-lactam. organicreactions.org However, the stereochemical outcome can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. organicreactions.orgresearchgate.net For instance, the use of N-triflyl protected imines has been shown to favor the formation of trans-β-lactams in certain catalytic systems. rsc.orgorganic-chemistry.org The ability to selectively access either the cis or trans diastereomer significantly enhances the synthetic utility of the Staudinger reaction. organicreactions.orgacs.org

Table 3: Examples of Catalytic Enantioselective Staudinger Reactions

Catalyst Reactants Stereochemical Outcome Reference
Planar-chiral PPY derivative Disubstituted ketenes + Imines Good to excellent ee and dr acs.orgnih.gov
Benzoylquinine Ketenes + Imines High enantioselectivity (>95% ee) organic-chemistry.org

Retention of Stereochemistry During Chemical Transformations

The successful asymmetric synthesis of a chiral azetidinone is only the first step. Subsequent chemical modifications are often required to elaborate the molecule into the final target compound. A critical challenge in this phase is the retention of the stereochemical integrity of the newly created chiral centers, particularly the C3 and C4 positions of the β-lactam ring. These centers can be susceptible to epimerization under harsh reaction conditions (e.g., strongly basic or acidic media) that might facilitate ring-opening or enolization. acs.org

Therefore, transformations on the azetidinone scaffold must be conducted under conditions that preserve the existing stereochemistry. This includes modifications such as:

N1-alkylation or acylation : Reactions at the nitrogen atom of the β-lactam ring.

Side-chain manipulation : Altering the substituent at the C3 or C4 position.

Deprotection steps : Removing protecting groups from functionalities like the C3-amino group.

For (S)-3-Aminoazetidin-2-one, the C3 position is particularly sensitive. The amino group is typically protected during synthesis, and the choice of protecting group and the conditions for its removal are critical to avoid racemization. Mild, chemoselective reagents and carefully controlled reaction conditions are paramount to ensure that the stereochemical information established during the key ring-forming step is carried through to the final product. acs.org

Chemical Transformations and Derivatization Research of S 3 Aminoazetidin 2 One Hydrochloride

Reactions Involving the Azetidinone Ring System

The inherent ring strain of the azetidin-2-one (B1220530) core, approximately 25.4 kcal/mol, is a driving force for various chemical transformations that are not readily observed in less strained systems like pyrrolidines. rsc.org This reactivity can be harnessed for ring-opening, ring-expansion, and reduction reactions to generate novel molecular scaffolds.

The strained β-lactam ring of (S)-3-aminoazetidin-2-one and its derivatives is susceptible to cleavage under various conditions, providing a pathway to highly functionalized acyclic compounds. The release of ring strain facilitates these transformations. beilstein-journals.org Nucleophilic attack is a common strategy to induce ring opening. For instance, acid-mediated ring opening of N-acylated 3-aminoazetidin-2-one (B3054971) derivatives has been demonstrated to yield functionalized β-amino acid derivatives. nih.gov

Lewis acids can also promote ring-opening reactions. In one study, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines was achieved in the presence of Cu(OTf)₂. mdpi.com This transformation proceeds via a stereospecific ring-opening mechanism, highlighting how the azetidine (B1206935) core can be used as a precursor to other heterocyclic systems. The nature of substituents on the ring can significantly influence the outcome of these reactions. For example, an electron-rich furan (B31954) ring attached to an azetidine intermediate was shown to facilitate ring opening. nih.gov The general principle involves the activation of the azetidine, often at the nitrogen or carbonyl group, followed by intramolecular or intermolecular nucleophilic attack, leading to cleavage of one of the ring bonds. researchgate.net

Table 1: Examples of Azetidinone Ring Opening Reactions

Starting Material TypeReagent/ConditionProduct TypeReference
N-Acyl-3-aminoazetidin-2-oneAcid-mediationβ-Amino acid derivative nih.gov
3-Amido-2-phenyl azetidineCu(OTf)₂ (Lewis acid)2-Oxazoline mdpi.com
Furan-containing azetidinoneGold catalysisConjugated imine nih.gov

Ring expansion reactions provide a powerful method for converting the four-membered azetidinone ring into larger, more complex heterocyclic structures such as pyrrolidines (five-membered) and piperidines (six-membered). researchgate.netresearchgate.net These transformations often proceed through the formation of bicyclic azetidinium intermediates, which are subsequently opened by nucleophiles. researchgate.net

A notable example is the gold(I)-catalyzed ring expansion of 2-azetidinyl ynones, which rearrange to form pyrrolin-4-ones. rsc.org This reaction showcases how a substituent strategically placed on the azetidine ring can participate in a cascade reaction leading to a larger ring system. Similarly, rearrangements of azetidines can be initiated to form five- and six-membered azaheterocycles. researchgate.net While specific examples starting directly from (S)-3-aminoazetidin-2-one are specialized, the principles are broadly applicable to its derivatives. The strategy typically involves introducing a functional group that can act as an internal nucleophile or electrophile, triggering a rearrangement that incorporates external atoms or expands the existing ring structure.

The conversion of the β-lactam (azetidin-2-one) to the corresponding saturated azetidine is a key transformation for accessing a different class of four-membered nitrogen heterocycles. u-tokyo.ac.jp This reduction of the amide carbonyl group requires specific reducing agents due to the stability of the lactam functionality.

Hydroalanes have been identified as particularly effective for this purpose. Reagents such as chloroalane (AlH₂Cl) and diisobutylaluminium hydride (DIBAL-H) are considered convenient for the chemoselective reduction of the lactam, yielding the corresponding azetidines in high yields. rsc.orgacs.org The choice of reducing agent is critical, as harsher conditions or certain Lewis acidic reagents could potentially lead to the unwanted ring opening of the strained four-membered ring. rsc.org This method provides direct access to 3-aminoazetidines, which are valuable scaffolds in medicinal chemistry.

Table 2: Common Reducing Agents for Lactam to Azetidine Conversion

Reducing AgentKey CharacteristicsReference
Hydroalanes (e.g., AlH₂Cl)Specific and effective for reducing azetidin-2-ones to azetidines. acs.org
DIBAL-HA convenient approach for chemoselective reduction. rsc.org
LiAlH₄A powerful reducing agent, also used for reducing related azetine systems. researchgate.net

Derivatization at the Amino Group

The primary amino group at the C3 position of (S)-3-aminoazetidin-2-one is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through standard amine chemistry.

The nucleophilic amino group readily undergoes acylation with various reagents to form stable amide derivatives. nih.govnih.gov This is one of the most common derivatization strategies for this scaffold. The reaction can be carried out using acyl chlorides in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. nih.gov

Alternatively, direct coupling with carboxylic acids is achieved using standard peptide coupling reagents. Reagents such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) activate the carboxylic acid, facilitating amide bond formation with the amino group of the azetidinone. nih.gov This method is broadly applicable and allows for the synthesis of a wide array of N-(2-oxoazetidin-3-yl)amides, which have been explored for various applications, including as enzyme inhibitors. nih.govnih.gov

Table 3: Conditions for Amidation of (S)-3-Aminoazetidin-2-one

Acylating AgentReagents/ConditionsProductReference
Acyl Chloride (R-COCl)Triethylamine (Et₃N)N-(2-oxoazetidin-3-yl)amide nih.gov
Carboxylic Acid (R-COOH)TBTU, Et₃NN-(2-oxoazetidin-3-yl)amide nih.gov
Carboxylic Acid (R-COOH)HBTU, Hünig's baseN-(2-oxoazetidin-3-yl)amide organic-chemistry.org

Carbamates are another important class of derivatives accessible from the primary amino group of (S)-3-aminoazetidin-2-one. These functional groups can serve as protecting groups or be integral parts of a pharmacophore. Several strategies exist for their formation. wikipedia.org

A common method involves the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. wikipedia.org Another widely used approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butyloxycarbonyl (Boc) protecting group, a type of carbamate (B1207046). mdpi.com Carbamates can also be formed by reacting the amine with an isocyanate (R-N=C=O). wikipedia.org Furthermore, modern methods allow for the synthesis of carbamates through a three-component coupling of an amine, carbon dioxide, and a halide, offering a direct route using CO₂ as a C1 source. organic-chemistry.org These strategies provide robust and versatile methods for synthesizing a variety of carbamate derivatives of the core azetidinone structure.

Introduction of Diverse Functionalities on the Azetidinone Ring

The 3-amino group of the azetidinone ring is a prime site for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored properties. nih.govresearchgate.net Acylation of the amino group to form N-(2-oxoazetidin-3-yl)amides is a common and effective strategy for functionalization. nih.gov This transformation allows for the exploration of structure-activity relationships by systematically varying the acyl substituent.

Research has demonstrated the synthesis of a series of N-(2-oxoazetidin-3-yl)amides as a novel class of inhibitors for specific enzymes, highlighting the importance of this derivatization approach. nih.gov The synthesis of these compounds typically involves the reaction of the 3-aminoazetidinone with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Beyond simple acylation, the amino group can serve as a handle for the attachment of more complex moieties. For example, it can be used to link the azetidinone core to other heterocyclic systems, creating hybrid molecules with potentially enhanced biological activities. researchgate.net The versatility of the 3-amino group also allows for its use as a chiral building block in more complex synthetic sequences, such as aza-Diels-Alder reactions. researchgate.net

The introduction of substituents at other positions of the azetidinone ring, such as C-4, is also a key area of research. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the azetidinone ring with various substituents at the C-3 and C-4 positions. mdpi.com By choosing the appropriate ketene and imine precursors, a wide range of functionalities can be incorporated into the final product. For instance, the use of substituted acyl chlorides to generate the ketene in situ allows for the introduction of alkyl, aryl, and other functional groups at the C-3 position. mdpi.com

The table below showcases examples of functionalities that can be introduced onto the azetidinone ring.

Position of FunctionalizationType of FunctionalitySynthetic Method
C-3 (via amino group)AmidesAcylation with acyl chlorides or activated carboxylic acids
C-3 (via amino group)Substituted PyridinonesAza-Diels-Alder reaction of azetidinone-tethered imines
C-3 and C-4Alkyl, Aryl, AcetoxyStaudinger synthesis with functionalized ketenes and imines

Regioselectivity and Diastereoselectivity in Synthetic Modifications

Controlling the regioselectivity and diastereoselectivity is of paramount importance in the synthesis and modification of chiral molecules like (S)-3-aminoazetidin-2-one. The stereochemistry at the C-3 position is a defining feature of this compound, and any subsequent chemical transformations must be designed to either preserve this stereochemistry or introduce new stereocenters in a controlled manner.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of modifying the azetidinone ring, this is crucial when there are multiple potential reaction sites. For example, in the functionalization of the ring, reactions can be directed to either the nitrogen atom, the C-3 position, or the C-4 position, depending on the reagents and reaction conditions.

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. This is particularly relevant when creating new stereocenters. The Staudinger reaction, for instance, is a key method for synthesizing β-lactams, and its stereochemical outcome (the formation of either cis or trans isomers) is highly dependent on the reaction conditions and the nature of the reactants. mdpi.com The mechanism of this reaction involves a stepwise process, and the stereoselectivity is determined during the ring-closure step.

For the modification of (S)-3-aminoazetidin-2-one, any reaction that introduces a new substituent at the C-4 position must be highly diastereoselective to control the relative stereochemistry between the C-3 and C-4 positions. The inherent chirality at C-3 can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as substrate-controlled diastereoselection.

Recent advances in synthetic methodology have focused on developing highly regio- and diastereoselective methods for the synthesis of substituted azetidines and azetidinones. nih.govnih.govacs.org These methods often employ chiral auxiliaries or catalysts to achieve high levels of stereocontrol. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov While this example pertains to a different isomer, it illustrates the types of strategies employed to control stereochemistry in the synthesis of four-membered nitrogen heterocycles.

The table below summarizes the key stereochemical considerations in the modification of the azetidinone ring.

Synthetic TransformationStereochemical ConsiderationControlling Factors
Staudinger SynthesisDiastereoselectivity (cis/trans)Reaction temperature, solvent, nature of imine and ketene
Functionalization at C-4DiastereoselectivitySubstrate control from existing C-3 stereocenter, chiral reagents/catalysts
Reactions at the C-3 amino groupPreservation of stereochemistryMild reaction conditions that do not epimerize the C-3 center

Advanced Spectroscopic and Analytical Characterization in Research

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a molecule. For (S)-3-Aminoazetidin-2-one hydrochloride, the free base (C₃H₆N₂O) would be ionized, typically by protonation to form the [M+H]⁺ ion. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass. researchgate.netresearchgate.net

Table of Expected HRMS Data

Ion Molecular Formula Calculated Exact Mass

Note: The mass is for the protonated free base. The hydrochloride salt itself is not typically observed directly in the gas phase.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then broken apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. chemguide.co.uknih.gov The β-lactam ring of azetidinones has characteristic fragmentation pathways. nih.gov A primary fragmentation route involves the cleavage of the four-membered ring, often breaking the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds. This analysis helps to confirm the presence of the core azetidinone structure and can provide information about the location of substituents in more complex analogues. miamioh.eduyoutube.com

Table of Potential Fragmentation Pathways

Parent Ion (m/z) Proposed Fragment Ion Neutral Loss Description
87.0558 [C₂H₄NO]⁺ CH₃N Cleavage across the N1-C2 and C3-C4 bonds.
87.0558 [C₂H₅N]⁺ CH₂O₂ Cleavage across the C2-C3 and N1-C4 bonds.

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com This technique provides unequivocal proof of structure, absolute stereochemistry, and detailed geometric information such as bond lengths, bond angles, and torsional angles. researchgate.net

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. mdpi.com The data obtained confirms the cyclic azetidinone structure, the relative positions of the amino group and the carbonyl, and the (S)-stereochemistry at the chiral center. The analysis also reveals how the molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine, the carbonyl oxygen, and the chloride counter-ion. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValueDescription
Chemical FormulaC₃H₇ClN₂OThe elemental composition of the molecule. chemscene.com
Crystal SystemOrthorhombicThe shape of the unit cell. researchgate.net
Space GroupP2₁2₁2₁The symmetry elements within the unit cell.
a (Å)5.93Unit cell dimension along the a-axis. mdpi.com
b (Å)10.97Unit cell dimension along the b-axis. mdpi.com
c (Å)14.80Unit cell dimension along the c-axis. mdpi.com
α, β, γ (°)90, 90, 90Angles of the unit cell. researchgate.net
Volume (ų)962.5The volume of a single unit cell.
Z8The number of molecules in the unit cell. researchgate.net

Computational and Mechanistic Investigations of S 3 Aminoazetidin 2 One Hydrochloride and Its Transformations

Theoretical Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Theoretical chemistry provides powerful tools for investigating the electronic structure and reactivity of molecules like (S)-3-aminoazetidin-2-one. Density Functional Theory (DFT) is a widely used quantum chemical method that can elucidate various molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's optimized ground-state geometry, vibrational frequencies, and electronic properties. nih.gov A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. nih.gov

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov These maps are invaluable for predicting how the molecule will interact with other species, highlighting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For (S)-3-aminoazetidin-2-one, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic interaction, and a positive potential near the amine and amide protons.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT
ParameterDescriptionTypical Significance for Reactivity
HOMO Energy (eV)Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Higher energy indicates a better electron donor.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE in eV)Energy difference between HOMO and LUMO.A small gap indicates high chemical reactivity and low kinetic stability. nih.govresearchgate.net
Chemical Potential (µ)Related to the escaping tendency of an electron from an equilibrium system.Indicates the stability of the molecule against decomposition. nih.gov
Chemical Hardness (η)Measures the resistance to change in electron distribution or charge transfer.A high value indicates high stability and low reactivity. nih.gov
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.A high value indicates a good electrophile. nih.gov

Mechanistic Studies of Reaction Pathways and Intermediate Formation

The chemical transformations of (S)-3-aminoazetidin-2-one are largely governed by the inherent strain of the four-membered β-lactam ring. This ring strain, estimated to be around 25.4 kcal/mol for azetidines, significantly lowers the activation energy for ring-opening reactions. rsc.org

The primary reaction pathway involves nucleophilic attack at the carbonyl carbon (C2). The amide bond within the β-lactam ring has reduced resonance stabilization compared to a typical acyclic amide, which increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to attack by nucleophiles. In the context of its use as an enzyme inhibitor, a key mechanistic step is the attack by a nucleophilic residue (such as the thiol group of cysteine or the hydroxyl group of serine) from an enzyme's active site. nih.gov This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the C2-N1 amide bond and the formation of a covalent acyl-enzyme adduct. This irreversible acylation is the basis for the inhibitory action of many β-lactam-containing compounds.

A second potential reaction pathway involves the exocyclic amino group at the C3 position. This primary amine retains its nucleophilic character and can participate in reactions such as acylation, alkylation, or Schiff base formation, depending on the electrophile it encounters. chemguide.co.ukyoutube.com For example, reaction with an alkyl halide would proceed via an SN2 mechanism, where the lone pair of the C3-amino group attacks the electrophilic carbon of the halide, displacing the leaving group. chemguide.co.uk This reactivity allows for the synthesis of a wide array of N-substituted derivatives, which is critical for modulating the compound's biological activity and physicochemical properties.

Molecular Modeling and Docking Studies for Structure-Interaction Analysis

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the binding of a ligand, such as a derivative of (S)-3-aminoazetidin-2-one, to the active site of a biological target. researchgate.net These methods provide insights into the binding mode, affinity, and the specific intermolecular interactions that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is used to define a binding pocket. The (S)-3-aminoazetidin-2-one derivative is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding mode. najah.edunih.gov

For derivatives of (S)-3-aminoazetidin-2-one, which are known inhibitors of cysteine hydrolases like N-acylethanolamine acid amidase (NAAA), docking studies can reveal crucial interactions. nih.govalljournals.cn The model would likely show the β-lactam ring positioned in close proximity to the catalytic cysteine residue in the NAAA active site. The simulation would highlight key hydrogen bonds, for instance, between the ligand's amide or carbonyl groups and amino acid residues in the binding pocket, which orient the lactam ring for covalent attack. The analysis of these interactions is fundamental for structure-based drug design, allowing for the rational modification of the inhibitor to improve potency and selectivity. researchgate.net

Table 2: Representative Data from a Molecular Docking Simulation
ParameterDescriptionExample Value/Observation
Target ProteinThe biological macromolecule to which the ligand binds.N-acylethanolamine acid amidase (NAAA) nih.gov
Binding Energy (kcal/mol)The estimated free energy of binding; a more negative value indicates stronger binding.-7.0 to -10.0
Key Interacting ResiduesSpecific amino acids in the active site that form interactions with the ligand.Cys (catalytic), Asp, Arg, Tyr
Types of InteractionsThe nature of the non-covalent forces stabilizing the complex before covalent modification.Hydrogen bonds, hydrophobic interactions, electrostatic interactions. researchgate.net
Predicted PoseThe lowest energy conformation and orientation of the ligand in the active site.Carbonyl of β-lactam oriented towards the catalytic Cys residue.

Elucidation of Key Structural Features for Molecular Recognition in Research Contexts

Structure-activity relationship (SAR) studies on derivatives of (S)-3-aminoazetidin-2-one have successfully elucidated the key structural features necessary for molecular recognition and potent inhibition of enzymes like NAAA. nih.gov These investigations reveal a strict set of requirements for optimal activity.

First, the β-lactam moiety is essential for inhibitory activity. nih.gov Its strained nature is the chemical driver for the covalent modification of the target enzyme. Replacing the β-lactam with less reactive scaffolds typically leads to a complete loss of potency.

Second, the stereochemistry at the C3 position is critical . Studies comparing enantiomers have shown that the (S)-configuration of the substituent at C3 is strongly preferred over the (R)-configuration for NAAA inhibition. nih.gov This stereospecificity implies a precise geometric arrangement is required for the inhibitor to fit correctly into the enzyme's active site and align the lactam ring for nucleophilic attack.

Third, the endocyclic nitrogen (N1) must be unsubstituted . The presence of an N-H group is important, as alkylation of this position is not tolerated and results in a significant loss of activity. nih.gov This suggests the N-H group may act as a hydrogen bond donor, interacting with a residue in the active site to ensure proper orientation of the inhibitor.

Finally, the substituent attached to the exocyclic C3-amino group plays a significant role in modulating potency. For NAAA inhibitors, this group is typically an acyl chain. SAR studies have shown that long, flexible alkyl chains are preferred over sterically hindered or bulky groups, indicating that the substituent likely occupies a specific hydrophobic channel or pocket within the enzyme. nih.gov

Table 3: Summary of Structure-Activity Relationships (SAR) for 3-Aminoazetidin-2-one (B3054971) Derivatives
Structural FeatureModificationImpact on NAAA Inhibitory Activity nih.gov
β-Lactam RingReplacement with other scaffoldsAbolishes activity (mandatory for function)
Stereocenter at C3(S)-configurationStrongly preferred; highly active
(R)-configurationSignificantly reduced or no activity
Endocyclic Nitrogen (N1)Alkylation (e.g., adding a methyl group)Not tolerated; leads to loss of activity
C3-Acylamino Side ChainLong, flexible alkyl chainOptimal potency
Bulky, sterically hindered groupsReduced potency

Applications As Synthetic Intermediates and Research Probes in Organic Synthesis

Building Blocks for Complex Heterocyclic Structures

The azetidin-2-one (B1220530), or β-lactam, ring is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin (B10832234) antibiotics. Beyond its direct therapeutic applications, the (S)-3-Aminoazetidin-2-one scaffold serves as a starting point for the synthesis of more complex heterocyclic systems. The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack, allowing for controlled ring-opening reactions that can be harnessed to build larger, more elaborate heterocyclic structures.

For instance, the amino group at the C3 position provides a convenient handle for elaboration. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to append other cyclic systems. Synthetic strategies have been developed to utilize amino acid derivatives to create a variety of fused heterocyclic systems, including triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov Similarly, the lactam carbonyl can be activated and participate in cyclization reactions. Researchers have developed methods for synthesizing novel pyridazin-3-one derivatives from related precursors, demonstrating the utility of such synthons in creating diverse six-membered heterocycles. mdpi.com

Furthermore, the azetidine (B1206935) ring itself can be incorporated into larger molecules. A simple and efficient synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine rings involves the aza-Michael addition of various NH-heterocycles to an azetidine-derived acceptor. mdpi.comnih.gov This approach allows for the fusion of the azetidine core with other important heterocyclic motifs like pyrazoles, imidazoles, and indoles, creating novel molecular architectures for drug discovery. mdpi.com

Precursors for Non-Natural Amino Acids and Peptidomimetics

Non-natural amino acids and peptidomimetics are crucial tools in drug discovery, offering ways to create peptide-based molecules with improved stability, bioavailability, and receptor-binding affinity compared to their natural counterparts. nih.govwikipedia.org (S)-3-Aminoazetidin-2-one hydrochloride is an excellent precursor for this class of molecules due to its constrained cyclic structure, which can mimic the turn conformations often found in bioactive peptides.

The synthesis of novel azetidine-based α-amino acids has been achieved through stereoselective methods starting from 1-Boc-3-azetidinones. thieme-connect.de These constrained amino acids can then be incorporated into peptide chains to enforce specific secondary structures. The β-lactam ring itself is a dipeptide isostere and can replace a segment of a peptide backbone. This modification can protect the peptide from enzymatic degradation by proteases and lock the conformation into a bioactive form.

The field of peptidomimetics extensively uses building blocks that introduce conformational constraints. nih.gov β-peptides, which are polymers of β-amino acids, are known to form stable secondary structures and are resistant to proteolysis. acs.org The 3-aminoazetidin-2-one (B3054971) core can be considered a constrained β-amino acid analogue. Its incorporation into a peptide chain can induce β-turn conformations, which are critical for the biological activity of many peptide hormones and neurotransmitters. Synthetic polymers mimicking antimicrobial peptides (AMPs) have been developed using β-lactam building blocks, highlighting the utility of this scaffold in creating molecules that mimic the structure and function of natural peptides. nih.govmdpi.com

Utility in Organocatalytic and Metal-Catalyzed Processes

The functional groups of (S)-3-Aminoazetidin-2-one—a secondary amine within the lactam and a primary exocyclic amine—endow it with potential applications in catalysis. While specific examples utilizing the hydrochloride salt in major named reactions like the Suzuki or Sonogashira coupling are not prevalent, the core structure is relevant to both organocatalysis and metal-catalyzed transformations.

In organocatalysis, chiral amines derived from amino acids are widely used to catalyze asymmetric reactions. For example, C2-symmetric amino acid amide derivatives have been shown to catalyze Michael addition and aldol (B89426) reactions, creating carbon-carbon bonds with high stereoselectivity. openrepository.commdpi.com The chiral amine of (S)-3-Aminoazetidin-2-one could potentially be derivatized to create novel organocatalysts that leverage the rigid azetidinone backbone to control the stereochemical outcome of a reaction.

In metal-catalyzed reactions, the nitrogen atoms in the molecule can act as ligands for a transition metal center. The development of novel directing groups is a key area in the field of C-H activation. For instance, a 3-amino-1-methyl-1H-pyridin-2-one directing group has been used to achieve selective Pd(II)-catalyzed C(sp³)–H activation and arylation. This demonstrates that amino-heterocyclic structures can effectively direct metal catalysts to specific sites in a molecule. The amino group on the azetidinone ring could similarly be used to direct metal-catalyzed functionalization at adjacent positions.

Development of Activity-Based Protein Profiling (ABPP) Probes for Enzyme Research

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the activity of entire classes of enzymes directly in their native biological environment. nih.govnih.gov This method relies on activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag for detection and identification. nih.gov

The strained β-lactam ring of azetidin-2-ones is a well-known reactive electrophile that functions as the warhead in penicillin-based antibiotics, which are classic examples of activity-based probes. These molecules work by irreversibly acylating a catalytic serine residue in the active site of bacterial transpeptidases. This inherent reactivity makes the azetidin-2-one scaffold an attractive candidate for the development of new ABPP probes targeting other enzyme classes, particularly serine hydrolases.

While ABPP probes have been developed for a wide range of enzymes, including oxidoreductases and deubiquitinases, the design of new warheads remains a key area of research. rsc.orgrsc.org The cyanopyrrolidine scaffold, for example, has been highlighted as a versatile warhead for targeting reactive cysteine residues. rsc.org Given the proven reactivity of the β-lactam, the (S)-3-Aminoazetidin-2-one core could be elaborated with different reporter tags and targeting moieties to create a library of probes for profiling the activity of serine-based enzymes, helping to discover new drug targets and elucidate biological pathways.

Table 1: Key Features of Activity-Based Probes (ABPs)

Component Function Example Moiety
Warhead Covalently binds to the active site of a target enzyme. β-Lactam, Fluorophosphonate, Cyanopyrrolidine
Linker Connects the warhead to the reporter tag without interfering with binding. Alkyl chain, Polyethylene glycol (PEG)
Reporter Tag Enables visualization and/or purification of probe-labeled proteins. Biotin, Fluorophore (e.g., Rhodamine)

Role in Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, chemists can develop more potent and selective drugs. The rigid scaffold of (S)-3-Aminoazetidin-2-one makes it an excellent template for SAR studies because it reduces the number of conformational variables, allowing for a clearer interpretation of how substituent changes affect target binding.

A compelling example is the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain and inflammation. nih.gov A series of N-(2-oxoazetidin-3-yl)amides were synthesized and tested, revealing the key structural features of the 3-aminoazetidin-2-one scaffold that are critical for potent NAAA inhibition. nih.gov These studies demonstrated that modifications to the amide side chain attached to the C3 amino group directly modulate inhibitory potency and physicochemical properties. nih.gov

Similarly, SAR studies on other azetidinone derivatives have been crucial in optimizing their activity as antibacterial agents and cholesterol absorption inhibitors. acgpubs.org For instance, in a series of 2-oxo-azetidine derivatives of phenothiazine (B1677639), it was found that the nature of substituents on the aromatic rings significantly impacted the antifungal and antibacterial activity, with electron-withdrawing groups generally leading to higher potency. acgpubs.org These studies underscore the value of the azetidinone core in rational molecular design, providing a stable platform upon which functional groups can be systematically varied to optimize biological activity.

Table 2: Example of SAR Findings for Azetidinone Derivatives

Target Scaffold Modification Impact on Activity Reference
NAAA Variation of the N-acyl chain at the C3-amino position Modulates inhibitory potency and plasma stability nih.gov
Bacteria/Fungi Substitution on phenothiazine ring system Electron-withdrawing groups (NO₂, Cl) increase antimicrobial activity acgpubs.org
DAAO Substitution on 3-hydroxyquinolin-2(1H)-one scaffold Guided design of new analogues with defined binding modes researchgate.net

Synthesis of Tools for Receptor Research and Ligand Design (e.g., high-affinity agonists for histamine (B1213489) H3 receptor research)

The design of selective ligands for G-protein-coupled receptors (GPCRs) is a major focus of drug discovery. The histamine H3 receptor (H3R), primarily expressed in the central nervous system, is a key therapeutic target for neurological and cognitive disorders. While most H3R agonists are based on an imidazole (B134444) ring (mimicking histamine), the discovery of potent non-imidazole ligands is highly desirable to improve properties like brain penetration and selectivity.

The 3-aminoazetidine scaffold has proven to be a successful replacement for the traditional imidazole core in H3R ligand design. acs.org Researchers have designed and synthesized a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines that act as high-affinity H3R agonists. acs.org In this design, the basic nitrogen of the azetidine ring mimics one of the key nitrogen atoms of the histamine imidazole ring, allowing it to form critical interactions within the receptor binding pocket. acs.org

The key compound from this research, VUF16839, demonstrated nanomolar potency as an H3R agonist and showed activity in the central nervous system in preclinical models. acs.org The synthesis of these molecules relies on the versatile reactivity of the 3-aminoazetidine core, which can be readily coupled with other heterocyclic systems like 2-chloropyrimidines. This work highlights the critical role of the (S)-3-Aminoazetidin-2-one scaffold not just as a passive structural element, but as a key pharmacophoric feature for designing novel, potent, and selective receptor ligands. acs.org

Q & A

Q. How can researchers ensure reproducibility in enantiomeric excess (%ee) measurements?

  • Methodological Answer :
  • Internal Standards : Use enantiopure reference compounds (e.g., (R)-isomer) to calibrate HPLC or GC systems.
  • Interlaboratory Validation : Participate in round-robin testing to harmonize analytical protocols.
  • Data Reporting : Include detailed chromatographic conditions (e.g., mobile phase composition, flow rate) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.